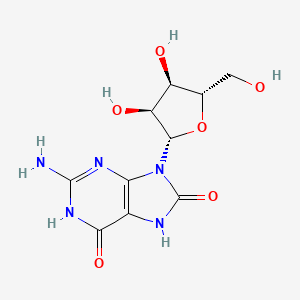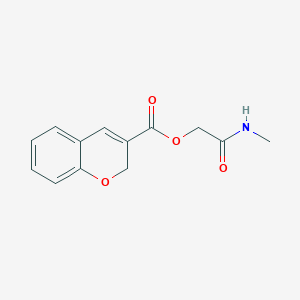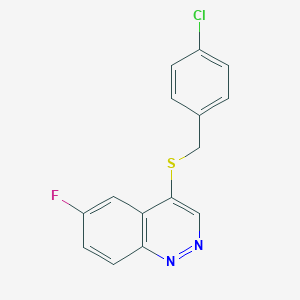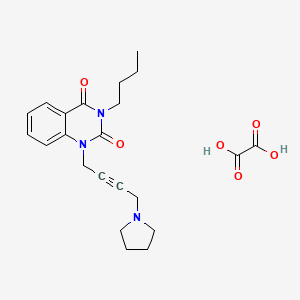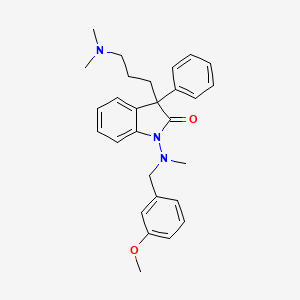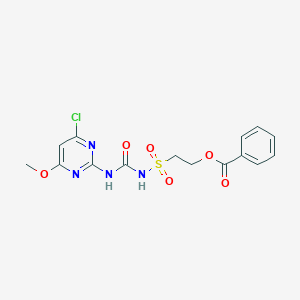
2-(N-((4-Chloro-6-methoxypyrimidin-2-yl)carbamoyl)sulfamoyl)ethyl benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(N-((4-Chloro-6-methoxypyrimidin-2-yl)carbamoyl)sulfamoyl)ethyl benzoate is a chemical compound with the molecular formula C15H15ClN4O6S. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with chlorine and methoxy groups, a carbamoyl group, and a benzoate ester.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(N-((4-Chloro-6-methoxypyrimidin-2-yl)carbamoyl)sulfamoyl)ethyl benzoate typically involves multiple steps. One common method starts with the preparation of 4-chloro-6-methoxypyrimidine, which is then reacted with an appropriate carbamoyl chloride to form the intermediate compound. This intermediate is further reacted with sulfamoyl chloride to introduce the sulfamoyl group. Finally, the benzoate ester is introduced through esterification reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The final product is purified using techniques such as recrystallization or chromatography .
化学反応の分析
Types of Reactions
2-(N-((4-Chloro-6-methoxypyrimidin-2-yl)carbamoyl)sulfamoyl)ethyl benzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and methoxy positions on the pyrimidine ring
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. The reactions are typically carried out under controlled conditions, including specific temperatures and solvents to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.
科学的研究の応用
2-(N-((4-Chloro-6-methoxypyrimidin-2-yl)carbamoyl)sulfamoyl)ethyl benzoate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of agrochemicals, pharmaceuticals, and other industrial products .
作用機序
The mechanism of action of 2-(N-((4-Chloro-6-methoxypyrimidin-2-yl)carbamoyl)sulfamoyl)ethyl benzoate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or proteins, leading to the disruption of essential biological pathways. For example, it may inhibit enzymes involved in DNA replication or protein synthesis, resulting in antimicrobial or anticancer effects .
類似化合物との比較
Similar Compounds
Chlorimuron-ethyl: A similar compound used as a herbicide with a comparable structure but different functional groups.
Bensulfuron-methyl: Another herbicide with a similar sulfonylurea structure but different substituents on the pyrimidine ring
Uniqueness
2-(N-((4-Chloro-6-methoxypyrimidin-2-yl)carbamoyl)sulfamoyl)ethyl benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
特性
分子式 |
C15H15ClN4O6S |
|---|---|
分子量 |
414.8 g/mol |
IUPAC名 |
2-[(4-chloro-6-methoxypyrimidin-2-yl)carbamoylsulfamoyl]ethyl benzoate |
InChI |
InChI=1S/C15H15ClN4O6S/c1-25-12-9-11(16)17-14(18-12)19-15(22)20-27(23,24)8-7-26-13(21)10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3,(H2,17,18,19,20,22) |
InChIキー |
UVAWCHFRAZHHQC-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=NC(=N1)NC(=O)NS(=O)(=O)CCOC(=O)C2=CC=CC=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-Chloro-6-nitrospiro[chroman-2,2'-indole]](/img/structure/B15216175.png)
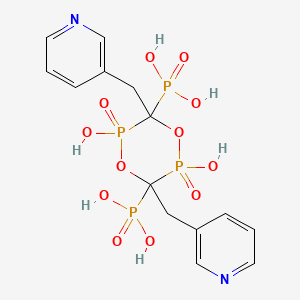
![[1,2,4]Triazolo[1,5-a]pyrimidine-6-carboxylic acid, 7-hydroxy-5-methyl-2-(methylthio)-](/img/structure/B15216181.png)
![9-Amino-N-[2-(dimethylamino)ethyl]-2-nitroacridine-4-carboxamide](/img/structure/B15216193.png)
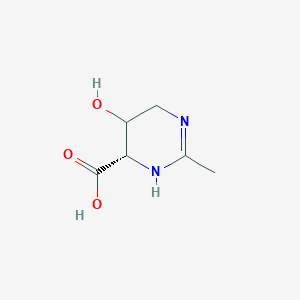
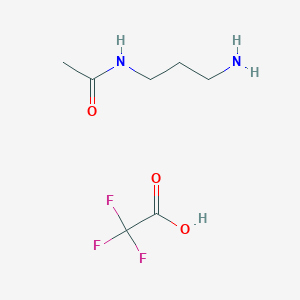
![N-{5-[2-(Ethylsulfanyl)ethyl]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B15216215.png)
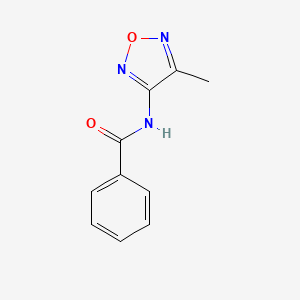
![6-(1-Methyl-1H-pyrazol-4-yl)pyrrolo[2,1-f][1,2,4]triazin-4(1H)-one](/img/structure/B15216225.png)
